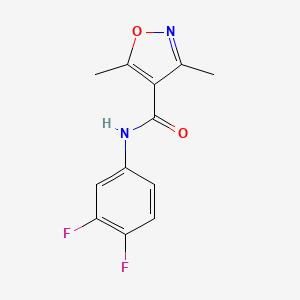

N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3,4-Difluorophenyl) 3-boronobenzamide” is a compound with the CAS Number: 1072946-15-6 and a molecular weight of 277.04 . It’s used in various applications due to its properties .

Synthesis Analysis

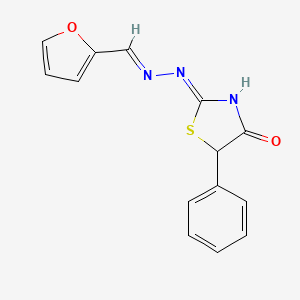

While specific synthesis information for “N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide” was not found, “3,4-Difluorophenyl isocyanate” is known to serve as a valuable reagent, catalyst, and intermediate in diverse chemical reactions .Molecular Structure Analysis

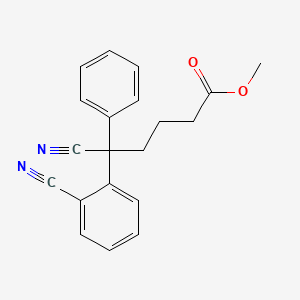

The molecular structure of “N-(3,4-Difluorophenyl) 3-boronobenzamide” has a linear formula of C13H10BF2NO3 .Chemical Reactions Analysis

“3,4-Difluorophenyl isocyanate (DFPI)” is a versatile chemical compound with broad applications in various fields. It serves as a valuable reagent, catalyst, and intermediate in diverse chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Difluorophenyl isocyanate” include a density of 1.2±0.1 g/cm3, a boiling point of 186.4±30.0 °C at 760 mmHg, and a molecular weight of 155.102 .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Material Science

One area of application involves the synthesis of aromatic polyamides containing ether linkages and pendant chains, leading to polymers with enhanced solubility and thermal stability. These materials are of interest due to their potential use in flexible films and high-performance fibers with significant thermal resistance (More, Pasale, & Wadgaonkar, 2010). Similarly, aromatic photoactive polyamides derived from novel dicarboxylic acids have been studied for their high yields, moderate viscosities, and potential in photoluminescence, showcasing their application in materials science, particularly in light-emitting devices (Mallakpour & Rafiee, 2007).

Organic Chemistry and Medicinal Chemistry

In organic chemistry, the synthesis and characterization of compounds for potential insecticidal activity have been explored, highlighting the chemical versatility and potential biological applications of isoxazole derivatives (Yu et al., 2009). Additionally, research into benzenesulfonamide derivatives for their antitumor activity and interaction with biological targets suggests a medicinal chemistry application. These studies involve the synthesis of novel compounds and their evaluation against various cancer cell lines, indicating the role of similar chemical structures in drug discovery and therapeutic applications (Fahim & Shalaby, 2019).

Supramolecular Chemistry

The study of supramolecular assemblies, such as those involving fluorophenyl groups, provides insights into the role of fluorine in molecular aggregation. This research is relevant for understanding the structural and electronic influences of fluorine substituents in chemical compounds, which can be critical for designing materials with specific properties (Mocilac, Osman, & Gallagher, 2016).

Advanced Material Applications

Research on organosoluble polyamides and polyimides based on fluorinated diamines shows the impact of chemical structure on solubility, thermal stability, and mechanical properties. Such materials are significant for advanced applications in aerospace, electronics, and coatings due to their exceptional performance characteristics (Liaw, Liaw, & Cheng, 2001).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-6-11(7(2)18-16-6)12(17)15-8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBYWDHBZZUZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

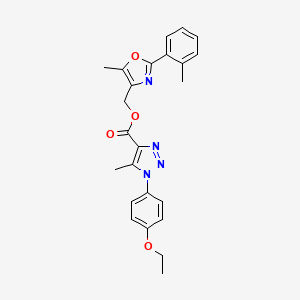

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2846608.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)

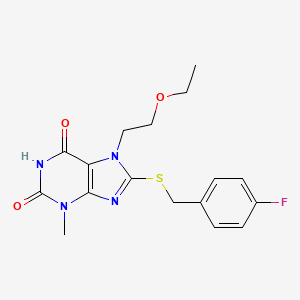

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)

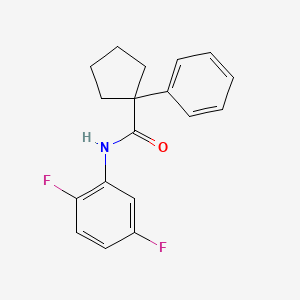

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)